molecular formula C5H12ClNO3 B613231 BZ-D-THR-OME CAS No. 60538-16-1

BZ-D-THR-OME

Cat. No.: B613231
CAS No.: 60538-16-1
M. Wt: 237,26 g/mole
InChI Key: OZSJLLVVZFTDEY-RFKZQXLXSA-N
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Description

BZ-D-THR-OME is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of threonine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

BZ-D-THR-OME can be synthesized through esterification reactions. One common method involves the reaction of D-threonine with benzoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions typically include the use of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas .

Industrial Production Methods

Industrial production of esters, including this compound, often involves large-scale esterification processes. These processes may use carboxylic acids and alcohols in the presence of acid catalysts, with the reaction being carried out in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

BZ-D-THR-OME undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.

    Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as a reagent.

    Aminolysis: Ammonia or alkyl amines as reagents.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Produces carboxylic acid and alcohol.

    Aminolysis: Produces amides.

    Reduction: Produces alcohols or aldehydes.

Scientific Research Applications

BZ-D-THR-OME has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolism.

    Medicine: Potential therapeutic applications due to its structural properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of BZ-D-THR-OME involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-L-threonine methyl ester
  • DL-Serine methyl ester hydrochloride
  • Asp-Phe methyl ester

Uniqueness

BZ-D-THR-OME is unique due to its specific structural configuration and the presence of both benzoyl and methyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl (2R,3S)-2-benzamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWDUMYRBCHAC-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286079
Record name D-Threonine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60538-16-1
Record name D-Threonine, N-benzoyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60538-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Threonine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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